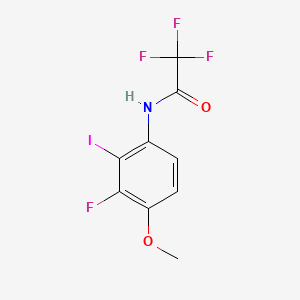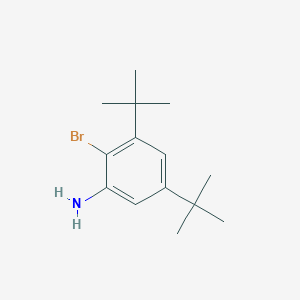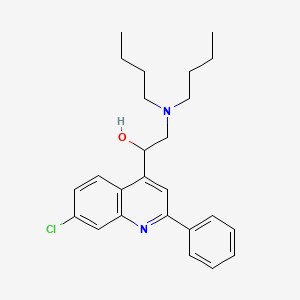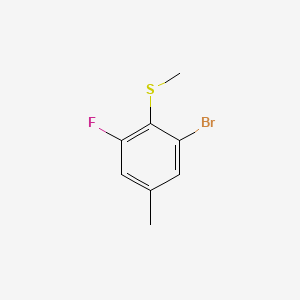
(3-Fluoro-2,6-dimethylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-2,6-dimethylphenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst loading, to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (3-Fluoro-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids such as HCl or acetic acid are used as proton sources.
Major Products:
科学研究应用
Chemistry: (3-Fluoro-2,6-dimethylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine: In medicinal chemistry, boronic acids are explored as enzyme inhibitors, particularly for proteases and kinases. The unique properties of this compound make it a valuable tool for developing new therapeutic agents .
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it essential in the synthesis of high-performance materials .
作用机制
The mechanism of action of (3-Fluoro-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
相似化合物的比较
2,6-Dimethylphenylboronic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and properties.
3,4-Difluorophenylboronic acid: Contains two fluorine atoms, which can significantly alter its electronic properties and reactivity.
Uniqueness: The presence of both fluorine and methyl groups in (3-Fluoro-2,6-dimethylphenyl)boronic acid imparts unique electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous .
属性
分子式 |
C8H10BFO2 |
|---|---|
分子量 |
167.98 g/mol |
IUPAC 名称 |
(3-fluoro-2,6-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI 键 |
HFXSCMDMIHRVDC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1C)F)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



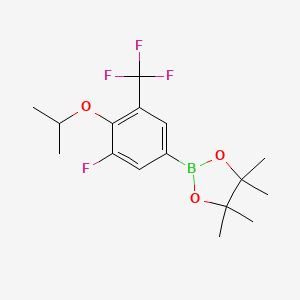
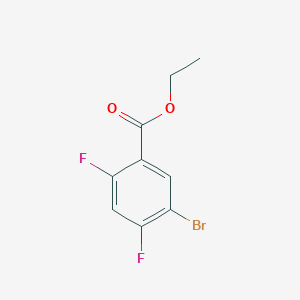
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)

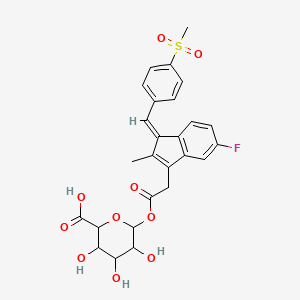
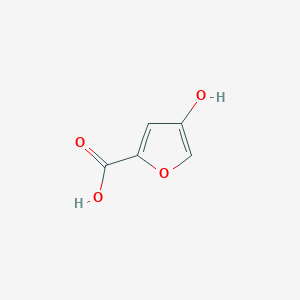
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
